Chlorendic acid

Catalog No.
S523486
CAS No.
115-28-6
M.F
C9H4Cl6O4
M. Wt
388.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorendic acid

CAS Number

115-28-6

Product Name

Chlorendic acid

IUPAC Name

1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Molecular Formula

C9H4Cl6O4

Molecular Weight

388.8 g/mol

InChI

InChI=1S/C9H4Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-2H,(H,16,17)(H,18,19)

InChI Key

DJKGDNKYTKCJKD-UHFFFAOYSA-N

SMILES

C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
0.01 M
Slightly soluble in nonpolar organic solvents (e.g., benzene); readily soluble in methanol, ethanol and acetone
In water, 0.35 g/100 g @ 25 °C

Synonyms

chlorendic acid, chlorendic acid, (endo,endo)-isomer

Canonical SMILES

C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O

Description

The exact mass of the compound Chlorendic acid is 385.82 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)0.01 mslightly soluble in nonpolar organic solvents (e.g., benzene); readily soluble in methanol, ethanol and acetonein water, 0.35 g/100 g @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41876. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Environmental Fate and Persistence

Chlorendic acid is an environmental concern due to its persistence in the environment. Studies have shown that it has a low potential for binding to soil and sediment, leading to high mobility []. This means it can easily travel through soil and potentially contaminate groundwater. Additionally, chlorendic acid is not expected to volatilize readily from water or soil, further contributing to its environmental persistence []. Research has also found chlorendic acid in landfill leachate at concerning concentrations, indicating its potential presence in hazardous waste sites [].

Potential Human Carcinogen

The most concerning scientific research on chlorendic acid focuses on its potential carcinogenicity in humans. The National Toxicology Program (NTP) classifies chlorendic acid as "reasonably anticipated to be a human carcinogen" based on studies in rodents []. These studies found that oral exposure to chlorendic acid caused tumors in both rats and mice at multiple sites within the body []. The International Agency for Research on Cancer (IARC) also classifies chlorendic acid as "possibly carcinogenic to humans" due to the limited data available from human studies but the positive results from animal studies [].

Chlorendic acid, chemically known as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid, is a chlorinated carboxylic acid with the formula C9H4Cl6O4C_9H_4Cl_6O_4. It appears as a white crystalline solid and is slightly soluble in water but readily dissolves in slightly polar organic solvents like ethanol and acetone . This compound is primarily produced through the Diels-Alder reaction of maleic anhydride and hexachlorocyclopentadiene, often in toluene as a solvent .

Chlorendic acid serves as an intermediate in the synthesis of various flame retardants and polymers. Its unique structure allows it to form stable bonds with polymer matrices, reducing environmental leaching when used in applications such as fiberglass-reinforced resins and epoxy resins .

Chlorendic acid is classified as a moderate health hazard. Studies suggest potential skin and eye irritation upon contact []. Due to the presence of chlorine atoms, there is a concern for environmental persistence and potential bioaccumulation, although specific data is limited []. Strict safety protocols for handling and disposal are recommended to minimize environmental impact.

  • Diels-Alder Reaction: The primary method of synthesis involves the reaction between maleic anhydride and hexachlorocyclopentadiene.
  • Formation of Anhydride: Upon heating to approximately 200 °C, chlorendic acid can lose water to form its anhydride, which has a melting point of 230–235 °C .
  • Decomposition: Under pyrolysis conditions, chlorendic acid decomposes into hydrochloric acid and various chlorinated compounds .
  • Salt Formation: It readily forms salts with metals and esters, which are utilized in various applications .

Chlorendic acid exhibits significant biological activity, particularly concerning its potential toxicity:

  • Irritation: It may cause irritation to skin and eyes upon repeated exposure .
  • Carcinogenic Potential: Studies indicate that chlorendic acid has carcinogenic properties, demonstrated by the development of neoplastic lesions in laboratory animals exposed to the compound . The primary site of deposition after absorption is the liver, with excretion predominantly via feces .

Chlorendic acid can be synthesized through several methods:

  • Diels-Alder Reaction:
    • Reactants: Maleic anhydride and hexachlorocyclopentadiene.
    • Conditions: Typically conducted in a nonpolar solvent like toluene.
    • Result: Formation of chlorendic acid followed by hydrolysis if necessary .
  • Hydrolysis of Anhydride:
    • Chlorendic anhydride can hydrolyze to yield chlorendic acid when exposed to aqueous conditions .

Chlorendic acid has diverse applications across several industries:

  • Flame Retardants: Used extensively in unsaturated polyester resins and plasticizers for fire-resistant materials.
  • Epoxy Resins: Acts as a hardening agent in epoxy formulations for printed circuit boards.
  • Textiles: Employed as a flame-retardant treatment for wool .
  • Synthetic Lubricants: Esters and amine salts derived from chlorendic acid serve as extreme pressure additives .

In Europe, approximately 80% of chlorendic acid is utilized in flame-resistant composites for construction and transportation sectors .

Research indicates that chlorendic acid interacts significantly with biological systems. In animal studies, it has been shown to distribute rapidly throughout the body post-exposure. The major metabolic pathway involves conversion to conjugates primarily excreted through bile into feces. Its interaction with cellular components raises concerns regarding its carcinogenic potential due to structural similarities with other harmful compounds .

Chlorendic acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityCommon UsesUnique Properties
HexachlorocyclopentadienePrecursor to chlorendic acidUsed in pesticidesHighly reactive
AldrinOrganochlorine insecticideInsecticideKnown neurotoxin
DieldrinOrganochlorine insecticideInsecticidePersistent environmental pollutant
EndosulfanChlorinated cyclodieneInsecticideEndocrine disruptor

Chlorendic acid's unique feature lies in its application as a reactive flame retardant that covalently bonds within polymer matrices, thereby minimizing leaching into the environment compared to other similar compounds that may not have such properties .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Chlorendic acid appears as fine white free-flowing crystals or white powder. Odorless. (NTP, 1992)

Color/Form

Crystalline solid

XLogP3

2

Exact Mass

385.82

Density

0.95 (NTP, 1992)

LogP

log Kow= 2.30

Appearance

Solid powder

Melting Point

406 to 410 °F (NTP, 1992)
209.0 °C
208-210 °C, sealed tube; 230-235 °C, open tube

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 257 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (75.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (15.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (82.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (74.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (75.1%): May cause cancer [Danger Carcinogenicity];
H351 (15.95%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.4X10-8 mm Hg @ 25 °C /Estimated/

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

115-28-6

Wikipedia

Chlorendic acid

Biological Half Life

After iv administration of 14C-chlorendic acid (99%) in a solution of "Emulphor", ethanol and water, at 3 mg/kg body weight to male F-344 rats, ...the half-life of chlorendic-acid-derived radioactivity from liver into bile was 1.19 hr. The half-life for blood was 0.84 hr, for muscle tissue 0.57 hr and for skin 0.6 hr.

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Chlorendic acid is synthesized by a Diels-Alder reaction of maleic anhydride and hexachlorocyclopentadiene in toluene followed by hydrolysis of the anhydride using aqueous base.

General Manufacturing Information

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-: ACTIVE

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Stability Shelf Life

The acid loses water in a heated open system, tends to discolor and forms the anhydride, which melts at 230-235 °C. ...Chlorendic acid is very resistant to hydrolytic dechlorination... .

Dates

Modify: 2023-08-15

In-situ chemical oxidation of chlorendic acid by persulfate: Elucidation of the roles of adsorption and oxidation on chlorendic acid removal

Alannah Taylor, Nick Zrinyi, Stephen P Mezyk, Jamie M Gleason, Leah MacKinnon, Andrzej Przepiora, Anh Le-Tuan Pham
PMID: 31255783   DOI: 10.1016/j.watres.2019.06.061

Abstract

The oxidation of chlorendic acid (CA), a polychlorinated recalcitrant contaminant, by heat-, mineral-, and base-activated persulfate was investigated. In pH 3-12 homogeneous (i.e., solid-free) solutions, CA was oxidized by
OH and SO
radicals, resulting in a nearly stoichiometric production of Cl
. The rate constants for the reaction between these radicals and CA were measured at different temperatures by electron pulse radiolysis, and were found to be k
= (8.71 ± 0.17) × 10
M
s
and k
= (6.57 ± 0.83) × 10
M
s
at 24.5 °C for
OH and SO
, respectively. CA was oxidized at much slower rates in solutions containing iron oxyhydroxide or aquifer soils, partially due to the adsorption of CA on these solids. To gain further insight into the effect of solids during in-situ remediation of CA, the adsorption of CA onto iron (hydr)oxide, manganese dioxide, silica, alumina, and aquifer soils was investigated. The fraction of CA that was adsorbed on these materials increased as the solution pH decreased. Given that the solution pH can decrease dramatically in persulfate-based remedial systems, adsorption may reduce the ability of persulfate to oxidize CA. Overall, the results of this study provide important information about how persulfate can be used to remediate CA-contaminated sites. The results also indicate that the groundwater pH and geology of the subsurface can have a significant influence on the mobility of CA.


Chlorendic acid

National Toxicology Program
PMID: 21850124   DOI:

Abstract




Chlorendic acid

National Toxicology Program
PMID: 15318386   DOI:

Abstract




Disposition and excretion of chlorendic acid in Fischer 344 rats

G M Decad, M T Fields
PMID: 7120517   DOI: 10.1080/15287398209530213

Abstract

The absorption, distribution, and excretion of a highly chlorinated dicarboxylic acid, chlorendic acid, was studied in the male Fischer 344 rat. [14C]Chlorendic acid was absorbed after an oral dose of 7.7 mumol per kilogram of body weight. The distribution in various tissues was similar whether the treatment was by the oral or the intravenous route. The major site of [14C]chlorendic acid deposition was the liver, with smaller amounts found in the blood, muscle, skin, and kidneys. Chlorendic acid-derived radioactivity was excreted primarily through the bile and into the feces. The urine contained less than 6% of the total dose. Within 1 d, more than 75% of the total dose was excreted in the feces, primarily as metabolites. Radioactivity in the liver was also primarily metabolites of chlorendic acid. Thus, chlorendic acid was absorbed, metabolized, and excreted primarily in the feces as metabolites. The rapid metabolism and biliary excretion of chlorendic acid contrast with observations for the closely related lipophilic compounds aldrin and dieldrin.


Hepatic ploidy, nuclearity, and distribution of DNA synthesis: a comparison of nongenotoxic hepatocarcinogens with noncarcinogenic liver mitogens

S C Hasmall, R A Roberts
PMID: 9194412   DOI: 10.1006/taap.1997.8133

Abstract

Most nongenotoxic hepatocarcinogens such as diethylhexyl phthalate (DEHP) and chlorendic acid (CEA) induce hepatocyte replicative DNA synthesis. However, not all mitogens are carcinogenic; in National Toxicology Program (NTP) studies 1,4-dichlorobenzene (DCB) was not hepatocarcinogenic in the rat despite the induction of substantial hepatic DNA synthesis. We have examined the hypothesis that the profile of hepatocyte labeling index (LI) may dictate hepatocarcinogenic potential. Using flow cytometry, we investigated the effects of DEHP, CEA, and DCB on hepatocyte ploidy, nuclearity, and LI distribution among the ploidy/nuclearity classes in male Fischer 344 rats. Dosing was for 7 days at the dose and route employed previously in the NTP cancer bioassays. Unlike DEHP and CEA, DCB reduced the proportion of tetraploid cells (4N plus 2 x 2N) and increased the proportion of mononucleated octoploid (8N) cells. DCB and DEHP increased the mean hepatic LI (17 +/- 2 and 23 +/- 3%, respectively, compared with 1.4 +/- 0.4% in controls), whereas, as expected for a chronic inducer of S-phase, CEA did not. LI was increased in all hepatocyte ploidy/nuclearity classes except the binucleated tetraploid cells (2 x 2N) and was elevated most in the mononucleated octoploid population (8N) (LI = 44 +/- 11, 49 +/- 14, and 1.3 +/- 0.4% of 8N hepatocytes for DCB, DEHP, and control, respectively). In general, the effects of DCB on LI could not be distinguished from those of DEHP. However, DEHP tended to induce DNA synthesis in a greater proportion of 2N and 2 x 4N cells; future studies will analyze whether the induction of DNA synthesis in these small populations may be more relevant to hepatocarcinogenesis.


Chlorendic acid


PMID: 2197462   DOI:

Abstract




Chlorendic acid


PMID: 21089823   DOI:

Abstract




An initiation-promotion assay in rat liver as a potential complement to the 2-year carcinogenesis bioassay

Y P Dragan, T Rizvi, Y H Xu, J R Hully, N Bawa, H A Campbell, R R Maronpot, H C Pitot
PMID: 1855624   DOI: 10.1016/0272-0590(91)90093-j

Abstract

Several pharmaceutical agents, manufacturing chemicals, and environmental contaminants were found to act primarily as promoting agents in an initiation-promotion paradigm. The phenotypic distribution of four enzyme markers--placental glutathione-S-transferase (PGST), gamma-glutamyl transpeptidase (GGT), canalicular ATPase (ATPase), and glucose-6-phosphatase (G6Pase)--was analyzed in altered hepatic foci (AHF) by quantitative stereology. The number and volume distribution of AHF were determined for each promoter tested. For phenobarbital and 2,3,7,8-tetrachloro-p-dioxin, PGST and GGT together scored 100% of the AHF; for 1-(phenylazo)-2-naphthol (CI solvent yellow 14) and chlorendic acid, PGST alone marked 90% of the AHF; after chronic administration of WY-14,643, ATP and G6Pase were the predominant markers. In rats fed tamoxifen, G6P scored more than half of the AHF. Differences in the number of AHF promoted by each of these agents and in their phenotypic distributions may reflect the differentially responsive nature of individual initiated hepatocytes to the action of specific promoters. Since the chronic bioassay of suspected carcinogens does not allow one to differentiate between weak complete carcinogens and those carcinogenic agents that act in a reversible manner to promote the growth of previously initiated cells, the partial hepatectomy, altered-hepatic-focus model of cancer development is proposed as a supplement to the chronic bioassay for the identification of those carcinogenic agents that are primarily, if not exclusively, promoting agents in rat liver.


Use of continuous-flow UV-induced mutation technique to enhance chlorinated organic biodegradation

G Kai, A S Weber, W C Ying
PMID: 1367592   DOI: 10.1007/BF01578760

Abstract

In this study, a continuous-flow UV-induced mutation (CUM) device and the CUM device coupled to a selector (CUMS) reactor were fabricated and tested for their ability to enhance the probability of obtaining populations capable of chlorinated organic biodegradation. A mixed culture of bacteria were used as the starting strain for both the CUM and CUMS processes. Populations were obtained from the CUM and CUMS systems capable of 4-chlorobenzoic acid, 2,4-dichlorobenzoic acid and chlorendic acid biodegradation. Non-UV irradiated population served as controls for the experiments and did not demonstrate chlorinated organic biodegradation over the test duration.


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